Ethyl 4-(dimethylamino)-6-ethylquinoline-3-carboxylate
Description
Ethyl 4-(dimethylamino)-6-ethylquinoline-3-carboxylate is a quinoline derivative characterized by a dimethylamino group at position 4 and an ethyl substituent at position 6 of the quinoline core. The compound’s molecular formula is C₁₅H₁₉N₂O₂, with a molecular weight of 275.33 g/mol.
Properties
Molecular Formula |
C16H20N2O2 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
ethyl 4-(dimethylamino)-6-ethylquinoline-3-carboxylate |
InChI |
InChI=1S/C16H20N2O2/c1-5-11-7-8-14-12(9-11)15(18(3)4)13(10-17-14)16(19)20-6-2/h7-10H,5-6H2,1-4H3 |
InChI Key |
DHBXBJLZXUJIEI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(dimethylamino)-6-ethylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent esterification to form the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(dimethylamino)-6-ethylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the substituents, leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the dimethylamino or ethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can result in a wide range of functionalized quinoline compounds.
Scientific Research Applications
Ethyl 4-(dimethylamino)-6-ethylquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for developing pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other materials with specific optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(dimethylamino)-6-ethylquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain microorganisms or cancer cells. Additionally, the dimethylamino group can enhance the compound’s binding affinity to specific proteins, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 4 and 6
Key differences among analogs arise from substituents at positions 4 and 6, which alter electronic properties, solubility, and biological activity:
Table 1: Structural and Functional Comparisons
Electronic and Steric Effects
- Dimethylamino vs. In contrast, chloro (electron-withdrawing) reduces electron density, favoring electrophilic reactions . Example: Ethyl 4-chloro-6-ethylquinoline-3-carboxylate may exhibit lower solubility in polar solvents compared to the dimethylamino analog due to reduced polarity .
Ethyl vs. Trifluoromethyl (Position 6):
Key Physicochemical Parameters
| Property | This compound | Ethyl 4-chloro-6-ethylquinoline-3-carboxylate |
|---|---|---|
| LogP (Predicted) | ~2.8 | ~3.5 |
| Hydrogen Bond Donors | 0 | 0 |
| Hydrogen Bond Acceptors | 4 | 3 |
| Polar Surface Area (Ų) | ~50 | ~45 |
Biological Activity
Ethyl 4-(dimethylamino)-6-ethylquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline backbone with a dimethylamino group and an ethyl substituent, which enhances its biological activity by improving membrane permeability. The molecular formula is , and its molecular weight is approximately 262.32 g/mol.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Preliminary studies have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 16 |
The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways, making it a potential candidate for developing new antibiotics.
2. Anticancer Properties
This compound has shown promising anticancer activity in various in vitro studies. It targets multiple cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.
Case Study: Anticancer Efficacy
In a study evaluating the compound's efficacy against A549 lung cancer cells, it demonstrated an IC50 value of approximately 5 µM, indicating potent antiproliferative activity. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression at the G2/M phase .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| A549 | 5 |
| MCF-7 | 3 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit various kinases involved in cell proliferation and survival pathways.
- Receptor Binding : It may bind to growth factor receptors (e.g., c-Met and EGF receptors), disrupting signaling pathways crucial for tumor growth .
Comparative Analysis with Similar Compounds
The unique structure of this compound distinguishes it from other quinoline derivatives. For instance, compounds like chloroquine and quinine are known for their antimalarial properties but lack the broad-spectrum antimicrobial and anticancer activities observed in this compound.
| Compound Name | Key Features |
|---|---|
| This compound | Broad-spectrum antimicrobial and anticancer activity |
| Chloroquine | Primarily antimalarial |
| Quinine | Antimalarial; limited anticancer effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
